2,3-dihydro-1H-indene-2,5-diol
Description
Significance of the 2,3-Dihydro-1H-indene Core in Organic Chemistry
The 2,3-dihydro-1H-indene core is a significant structural unit in organic chemistry due to its presence in numerous natural products and synthetic molecules of biological importance. researchgate.net The rigid framework of the indane system allows for the precise spatial orientation of functional groups, which is crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. smolecule.com Derivatives of the 2,3-dihydro-1H-indene scaffold have been investigated for a wide range of applications, including their potential as anticancer agents, demonstrating the importance of this structural motif in drug discovery. The reactivity of the indane core can be tailored through various chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.
Overview of Dihydro-1H-indene Diols as Research Targets
Dihydro-1H-indene diols, which are derivatives of the indane scaffold bearing two hydroxyl groups, are of particular interest to researchers. The position and stereochemistry of the hydroxyl groups can significantly influence the biological activity and physical properties of these compounds. For instance, specific indane diols are key precursors in the synthesis of pharmacologically active molecules. The synthesis of diols from carbonyl derivatives is a widely used method that allows for the control of stereochemistry. scirp.org Research has shown that certain dihydro-1H-indene derivatives, including diols, exhibit interesting biological properties.
Scope and Focus of Research on 2,3-Dihydro-1H-indene-2,5-diol
This article focuses specifically on the chemical compound this compound. Research on this particular diol isomer involves the investigation of its chemical properties, synthesis, and potential applications. While the broader class of dihydro-1H-indene derivatives has been explored for various biological activities, the specific research landscape for the 2,5-diol isomer is more niche. The available information points to its role as a chemical intermediate and a subject of study for its fundamental chemical characteristics.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 51927-77-6 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2,5-indanediol |
| Physical Form | Powder |
| Melting Point | 116-118 °C |
| InChI Key | XNXNPJAZZGQZRD-UHFFFAOYSA-N |
Synthesis and Derivatization
The synthesis of this compound and its derivatives is a key area of research for creating more complex molecules. While specific, detailed synthetic routes for this compound are not extensively documented in the provided search results, general methods for the synthesis of related indane diols can be inferred. For example, the preparation of 1,2-diols from chalcones has been reported, involving the reduction of an epoxide precursor with a reducing agent like lithium aluminum hydride. scirp.org Another approach involves the Cu-catalyzed intramolecular annulation to form 3-hydroxy-1-indanones, which could potentially be further reduced to the corresponding diols. acs.org
Chemical Reactions and Biological Activities
The chemical reactivity of this compound is dictated by the hydroxyl groups and the aromatic ring. These functional groups can undergo various reactions, such as etherification, esterification, and electrophilic aromatic substitution, to yield a range of derivatives.
The biological activities of the broader class of 2,3-dihydro-1H-indene derivatives are diverse. For instance, some derivatives have shown significant antiproliferative activity against cancer cell lines. Others have been investigated as antagonists for metabotropic glutamate (B1630785) receptors, which are implicated in neurological disorders. smolecule.com However, specific biological activity data for this compound is not detailed in the provided search results. A study on diaporindenes, which are complex 2,3-dihydro-1H-indene analogues, found that they exhibited significant inhibitory effects on nitric oxide production, suggesting anti-inflammatory potential. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9-11H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXNPJAZZGQZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51927-77-6 | |
| Record name | 2,3-dihydro-1H-indene-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,3 Dihydro 1h Indene 2,5 Diol and Functionalized Analogues
Strategies for the Construction of the 2,3-Dihydro-1H-indene Ring System
The formation of the 2,3-dihydro-1H-indene scaffold, a key structural motif in various biologically active molecules, can be achieved through several synthetic routes, including cyclization, annulation, and ring contraction reactions. researchgate.net
Cyclization Reactions for Indene (B144670) Scaffold Formation
Intramolecular cyclization reactions are a cornerstone in the synthesis of the dihydro-1H-indene ring system. A common approach involves the acid-induced cyclization of appropriately substituted phenyl precursors. For instance, 3-chloro-1-(4-chlorophenyl)-1-propanone can be cyclized using sulfuric acid or a solid acid catalyst to form 5-chloro-2,3-dihydro-1H-inden-1-one. google.com This intermediate can then be further functionalized. The reaction is believed to proceed through the formation of a propen-1-one intermediate, which then undergoes intramolecular cyclization. google.com
Another powerful cyclization strategy is the Friedel-Crafts reaction. This method can be used to construct the indene skeleton from precursors like substituted benzoyl chlorides and malonyl dichloride. nih.gov Additionally, the condensation of phthalic anhydride (B1165640) with diethyl malonate, followed by hydrolysis and decarboxylation, provides a pathway to indane-1,3-dione, a versatile precursor for various indene derivatives. nih.gov
Recent advancements have also highlighted metal-catalyzed cyclizations. For example, nickel-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes offers an efficient route to 2,3-dihydro-1H-inden-1-one derivatives. researchgate.net Similarly, rhodium-catalyzed cascade cyclizations of aromatic ketones with unsaturated carbonyl compounds have emerged as a valuable tool for building the indene framework. deepdyve.com
Annulation Approaches to Dihydro-1H-indene Frameworks
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, provide another strategic entry to dihydro-1H-indene systems. Copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) is a high-yielding method for preparing 3-hydroxy-2,3-dihydro-1H-inden-1-one. nih.govacs.org This process demonstrates excellent regioselectivity and produces a key intermediate that can be further modified. nih.gov
Palladium-catalyzed annulation reactions have also been successfully employed. For instance, the annulation of functionalized (E)-3-(2-bromophenyl)acrylaldehyde with internal alkynes, using a palladium catalyst, allows for the synthesis of a diverse range of functionalized indene derivatives. researchgate.net Furthermore, palladium-catalyzed oxidative annulation of 1,3-dienes with 2-aryl cyclic-1,3-dicarbonyl compounds can generate spiroindanes. bohrium.com
Rhodium-catalyzed [3+2] annulation of 5-aryl-2,3-dihydro-1H-pyrroles with internal alkynes represents a more complex strategy for constructing spirocyclic systems containing the indene moiety. bohrium.com These advanced methods showcase the versatility of transition metal catalysis in modern organic synthesis.
Ring Contraction Strategies in Dihydro-1H-indene Synthesis
Ring contraction represents a less common but powerful strategy for synthesizing the indane core. An iodine(III)-mediated ring contraction of 1,2-dihydronaphthalene (B1214177) derivatives has been developed for the synthesis of indatraline, a compound with an indane structure. nih.gov This method involves treating a 1,2-dihydronaphthalene with an iodine(III) reagent, which induces a rearrangement to form the five-membered ring of the indane system. nih.gov
Another example involves the photochemical rearrangement of o-methyl phenacyl epoxides, which can lead to the formation of indanones through a ring contraction mechanism. deepdyve.com Additionally, phosphine-promoted ring expansion of 2-benzylidene-indane-1,3-diones followed by an oxidative ring contraction has been shown to produce spiro indan-1,3-diones. nih.govacs.org These methods, while often specific to certain substrates, provide unique pathways to the dihydro-1H-indene framework.
Installation and Regioselective Functionalization of Hydroxyl Groups in Dihydro-1H-indene Diols
Once the dihydro-1H-indene core is established, the introduction of hydroxyl groups to form diols like 2,3-dihydro-1H-indene-2,5-diol is the next critical step. This can be accomplished through either reductive or oxidative methodologies.
Reductive Methodologies for Diol Formation (e.g., using LiAlH₄, NaBH₄)
The reduction of diketones or keto-alcohols is a common and effective method for preparing dihydro-1H-indene diols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are frequently used for this purpose. masterorganicchemistry.comchemrxiv.org
For instance, 3-hydroxy-2,3-dihydro-1H-inden-1-one can be reduced with NaBH₄ in methanol (B129727) to yield 2,3-dihydro-1H-indene-1,3-diol. acs.org LiAlH₄ is a more potent reducing agent and can reduce a wider range of carbonyl-containing functional groups, including esters and carboxylic acids, to alcohols. masterorganicchemistry.comnih.gov This allows for the synthesis of diols from precursors with these functionalities. For example, a two-step reduction using LiAlH₄ followed by catalytic hydrogenation (H₂-Pd/C) has been employed to produce dihydro-1H-indene derivatives. nih.gov
The choice of reducing agent and reaction conditions can influence the stereochemistry of the resulting diol. For example, the reduction of α,β-unsaturated ketones with NaBH₄ in the presence of CaCl₂ can selectively yield allylic alcohols. scirp.org
Table 1: Reductive Methodologies for Diol Formation
| Precursor | Reagent | Product | Reference |
| 3-Hydroxy-2,3-dihydro-1H-inden-1-one | NaBH₄ | 2,3-Dihydro-1H-indene-1,3-diol | acs.org |
| Substituted benzaldehydes coupled with indene intermediate | LiAlH₄, then H₂-Pd/C | Substituted 2,3-dihydro-1H-indene derivatives | nih.gov |
Oxidative Approaches for Hydroxyl Group Introduction (e.g., KMnO₄/MnO₂)
Oxidative methods provide an alternative route to introduce hydroxyl groups onto the indene scaffold. Dihydroxylation of an indene precursor using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can yield a vicinal diol. libretexts.orgchemistrysteps.com The reaction with cold, basic KMnO₄ typically results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. chemistrysteps.comyoutube.com However, KMnO₄ is a strong oxidizing agent and can lead to overoxidation and cleavage of the diol if not used under carefully controlled, cold, and basic conditions. chemistrysteps.com
Manganese dioxide (MnO₂) can also be used as an oxidant. It is known to promote the oxidation of catechols, which can involve hydroxylation under alkaline conditions. nih.gov While less common for the direct dihydroxylation of the indene ring, it highlights the potential of manganese-based oxidants in functionalizing aromatic systems.
The oxidation of a 3-hydroxy-2,3-dihydro-1H-inden-1-one with an oxidizing agent like Jones' reagent (CrO₃/H₂SO₄) can be used to synthesize the corresponding diketone, which can then be reduced to a diol. nih.gov
Table 2: Oxidative Methodologies for Hydroxyl Group Introduction
| Precursor | Reagent | Product | Key Feature | Reference |
| Indene | Cold, basic KMnO₄ | Indane-1,2-diol | Syn-dihydroxylation | chemistrysteps.comyoutube.com |
| 3-Hydroxy-2,3-dihydro-1H-inden-1-one | Jones' reagent | 1H-Indene-1,3(2H)-dione | Oxidation to diketone | nih.gov |
Protecting Group Strategies for Hydroxyl Functionalities
In the synthesis of complex molecules containing multiple reactive sites, such as this compound, protecting groups are crucial tools. highfine.compressbooks.pub They temporarily block a specific functional group, like a hydroxyl group, to prevent it from reacting while other parts of the molecule are being modified. google.com An ideal protecting group is easy to introduce, stable under the desired reaction conditions, and can be removed selectively without altering the rest of the molecule. pressbooks.pub
For hydroxyl groups, protection is typically achieved by converting them into ethers or esters. highfine.com This strategy is essential in syntheses involving the indane scaffold to control reactivity and achieve the desired chemical transformations. acs.org
Commonly Used Hydroxyl Protecting Groups:
Silyl (B83357) Ethers (e.g., TBDMS, TBDPS): These are widely used due to their ease of introduction and removal under specific conditions. highfine.com Their stability can be tuned by the choice of silyl group.
Alkyl Ethers (e.g., Benzyl (B1604629) ether, Bn-OR): Benzyl ethers are robust and can be cleaved under hydrogenolysis conditions, which are often mild enough to preserve other functional groups. acs.orgorganic-chemistry.org
Alkoxyalkyl Ethers (e.g., MOM, THP): These are acetal-type protecting groups that are sensitive to acidic conditions for removal. highfine.com
Trityl Ethers (e.g., Tr, DMT): Due to their steric bulk, trityl groups are often used for the selective protection of primary alcohols. highfine.com
Allyl Ethers: These can be introduced under basic conditions and removed using palladium catalysts. acs.org
In the context of indane derivatives, protecting group strategies have been employed in various synthetic endeavors. For example, in the synthesis of tripartin, a natural product, benzyl protection of dihydroxy indanone was utilized. acs.org However, the subsequent deprotection of the benzyl groups proved to be challenging. acs.org This highlights the importance of carefully considering the deprotection step when choosing a protecting group. In another instance, allyl groups were used to protect the hydroxyl functionalities of a dihydroxy indanone. acs.org
The strategic use of protecting groups allows for the regioselective and stereoselective manipulation of molecules, which is fundamental in the synthesis of complex, biologically active compounds.
Stereoselective and Asymmetric Synthesis of this compound and its Enantiomers
The development of methods for the stereoselective and asymmetric synthesis of this compound and its enantiomers is crucial for accessing optically pure compounds, which are often required for biological applications. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single desired stereoisomer.
Organocatalytic Approaches (e.g., Squaramide-catalyzed reactions)
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. researchgate.netresearchgate.net Chiral squaramides, a class of hydrogen-bond-donating catalysts, have proven to be particularly effective in a variety of asymmetric transformations. thieme-connect.commdpi.comnih.govsemanticscholar.org These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. semanticscholar.org
Squaramide catalysts have been successfully employed in domino reactions to construct complex molecular architectures with high stereocontrol. researchgate.netthieme-connect.com For example, a squaramide-catalyzed sulfa-Michael/aldol (B89426) domino reaction between 1,4-dithiane-2,5-diol (B140307) and 2-arylidene-1,3-indandiones provides access to tetrahydrothiophene (B86538) derivatives bearing a spiro indane-1,3-dione core in excellent yields and with good stereoselectivities. thieme-connect.comunife.it This type of reaction demonstrates the potential of organocatalysis to generate multiple stereocenters in a single step. researchgate.net
The modular nature of squaramide catalysts allows for fine-tuning of their structure to optimize reactivity and selectivity for a specific transformation. nih.gov Research has shown that cinchona-derived squaramides are particularly effective in promoting various asymmetric reactions. thieme-connect.comsemanticscholar.org
| Catalyst Type | Reaction Type | Substrates | Key Features | Reference |
| Squaramide | Michael addition/cyclization | Benzylidene barbituric acids and oxindolylmalonitriles | High yields and excellent stereoselectivities. | mdpi.comnih.gov |
| Squaramide | Sulfa-Michael/aldol domino reaction | 1,4-dithiane-2,5-diol and 2-arylidene-1,3-indandiones | Access to spiro indane-1,3-dione derivatives with good stereoselectivity. | thieme-connect.com |
| Squaramide | Michael addition | Diphenyl phosphite (B83602) and nitroalkenes | Highly enantioselective synthesis of chiral β-nitro phosphonates. | nih.gov |
Metal-Catalyzed Asymmetric Hydrogenation or Hydroxylation
Metal-catalyzed asymmetric hydrogenation and hydroxylation are powerful methods for the enantioselective synthesis of chiral alcohols and diols. ajchem-b.com These reactions typically employ a chiral ligand coordinated to a metal center, which creates a chiral catalytic environment. researchgate.net
Asymmetric Hydrogenation:
This technique is widely used for the reduction of prochiral ketones, alkenes, and imines to their corresponding chiral products. ajchem-b.com Rhodium, ruthenium, and iridium complexes with chiral phosphine (B1218219) ligands are commonly used catalysts. ajchem-b.comresearchgate.net For instance, chiral 3-aryl-1-indanones have been synthesized via rhodium-catalyzed asymmetric cyclization with high yields and enantiomeric excess. beilstein-journals.org Furthermore, iridium catalysts have been employed for the asymmetric hydrogenation of racemic α-substituted lactones to produce chiral diols. ajchem-b.com The asymmetric hydrogenation of unprotected indoles has also been explored, presenting a challenge for aryl-substituted substrates. bohrium.com
| Metal Catalyst | Ligand Type | Substrate Type | Product | Reference |
| Rhodium | Chiral bisphosphine (e.g., (R,R)-160) | Racemic α-arylpropargyl alcohols | β-chiral 1-indanones | beilstein-journals.org |
| Rhodium | (R)-MonoPhos® | Pinacolborane chalcone (B49325) derivatives | Chiral 3-aryl-1-indanones | beilstein-journals.org |
| Iridium | Ir-SpiroPAP | Racemic α-substituted lactones | Chiral diols | ajchem-b.com |
| Ruthenium | BINAP-ruthenium-diamine | Aromatic ketones | Chiral alcohols | researchgate.net |
Asymmetric Dihydroxylation:
Asymmetric dihydroxylation (AD) is a reliable method for converting alkenes into chiral vicinal diols. The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide as a catalyst in the presence of a chiral ligand (typically a derivative of dihydroquinine or dihydroquinidine), is a prominent example. This method has been applied to the synthesis of cis-indane-1,2-diol from indene. cardiff.ac.uk
Diastereoselective and Enantioselective Protocols for Diol Formation
The formation of diols with specific stereochemistry is a key challenge in the synthesis of this compound and its analogs. Diastereoselective and enantioselective methods are employed to control the relative and absolute configuration of the two hydroxyl groups.
Diastereoselective Synthesis:
Diastereoselective reactions aim to produce one diastereomer in preference to others. This can be achieved through various strategies, including substrate control, reagent control, and catalyst control. For example, the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate has been accomplished through a diastereospecific bis-alkoxycarbonylation of 1H-indene. researchgate.net
Enantioselective Desymmetrization:
The enantioselective desymmetrization of meso-diols is a powerful strategy for accessing chiral diols. rsc.orgua.es This approach involves the selective reaction of one of the two enantiotopic hydroxyl groups in a prochiral meso-diol. For instance, the enantioselective monobenzoylation of cis-indane-1,3-diol, catalyzed by a phosphinite-derived quinine, yielded the homochiral diol with high enantiomeric excess. rsc.org Similarly, chiral guanidine (B92328) catalysts have been used for the enantioselective silylation of meso-indane-1,3-diols. researchgate.net
Catalytic Enantioconvergent Synthesis:
Enantioconvergent synthesis is a strategy that converts a racemic mixture of starting materials into a single enantiomer of the product. This is particularly valuable as it can theoretically achieve a 100% yield of the desired enantiomer. An example is the catalytic diastereo- and enantioconvergent synthesis of vicinal diamines from a mixture of diol diastereomers. researchgate.net While this example produces diamines, the underlying principles could potentially be applied to the synthesis of chiral diols.
Advanced Synthetic Transformations Leading to this compound Derivatives
The this compound scaffold can be further modified through a variety of advanced synthetic transformations to generate a diverse range of derivatives. These transformations can introduce new functional groups, alter the ring system, or create more complex molecular architectures.
One notable approach involves domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to rapidly build molecular complexity. For instance, a domino sulfa-Michael/aldol reaction has been utilized to synthesize spiro tetrahydrothiophene-indan-1,3-diones. thieme-connect.com This reaction combines the indane core with a sulfur-containing heterocycle, demonstrating the power of domino reactions to create novel fused and spirocyclic systems.
Another important class of transformations is cycloaddition reactions. These reactions can be used to construct new rings onto the indane framework. For example, [3+2] annulation reactions have been developed to create spirocyclic compounds from indane derivatives. researchgate.net
Furthermore, metal-catalyzed cross-coupling reactions provide a versatile tool for forming new carbon-carbon and carbon-heteroatom bonds. These reactions can be used to introduce a wide array of substituents onto the indane ring system.
The functionalization of the hydroxyl groups of this compound itself can lead to a variety of derivatives. For example, esterification or etherification of the hydroxyl groups can be used to introduce different functional groups or to modulate the properties of the molecule.
The development of new synthetic methods continues to expand the toolkit available to chemists for the synthesis of complex molecules. These advanced transformations are essential for accessing novel this compound derivatives with potentially interesting biological or material properties.
Domino and Cascade Reactions (e.g., [3+2] cycloadditions, Michael/Aldol sequences)
Domino and cascade reactions offer an efficient approach to building the indane core and related structures by forming multiple bonds in a single operation. researchgate.netresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple starting materials.
One notable example involves the domino reaction of (E)-2-(aryl)-2,3-dihydro-1H-inden-1-ones with 1,4-dithiane-2,5-diol. researchgate.netresearchgate.net This process, proceeding through a Michael addition followed by an intramolecular aldol sequence, stereoselectively produces spiro[indene-2,3'-thiophene] derivatives. The reaction is typically mediated by a base like triethylamine (B128534) and can be carried out in water, highlighting its green chemistry credentials. researchgate.netresearchgate.net The key intermediate, 2-mercaptoacetaldehyde, is generated in situ from 1,4-dithiane-2,5-diol. unife.it
Similarly, cascade reactions involving a sulfa-Michael/aldol sequence have been employed. For instance, the reaction between 1,4-dithiane-2,5-diol and 2-arylidene-1,3-indandiones, catalyzed by a squaramide organocatalyst, yields spiro tetrahydrothiophene-indan-1,3-diones with high diastereoselectivity. thieme-connect.com These reactions demonstrate the versatility of Michael acceptors in constructing complex heterocyclic systems fused to the indane framework.
[3+2] cycloaddition reactions also represent a powerful tool for synthesizing indane-related structures. A triethylamine-catalyzed [3+2] cycloaddition of 1,4-dithiane-2,5-diol with ynals can efficiently produce thiophene (B33073) derivatives, which can be seen as precursors or analogues to functionalized indanes. unife.it Furthermore, cobalt-catalyzed [3+2] annulation of aryl hydrazones with allenes provides a diastereoselective route to indane derivatives. bohrium.com
These domino and cascade strategies are summarized in the following table:
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Ref. |
| Domino Michael/Aldol | (E)-2-(aryl)-2,3-dihydro-1H-inden-1-ones, 1,4-dithiane-2,5-diol | Triethylamine | Spiro[indene-2,3'-thiophene] | researchgate.netresearchgate.net |
| Cascade Sulfa-Michael/Aldol | 2-Arylidene-1,3-indandiones, 1,4-dithiane-2,5-diol | Squaramide | Spiro tetrahydrothiophene-indan-1,3-diones | thieme-connect.com |
| [3+2] Cycloaddition | 1,4-Dithiane-2,5-diol, Ynals | Triethylamine | Thiophene derivatives | unife.it |
| [3+2] Annulation | Aryl hydrazones, Allenes | Cobalt catalyst | Indane derivatives | bohrium.com |
Functionalization Reactions at the 2,3-Dihydro-1H-indene Core (e.g., bromination, cyanation)
Direct functionalization of the pre-formed 2,3-dihydro-1H-indene core is a common strategy to introduce various substituents, including halogens and cyano groups.
Bromination of indane and its derivatives can lead to a variety of products depending on the reagents and reaction conditions. For instance, the reaction of indane with N-bromosuccinimide can yield 1,3,3-tribromoindene and 1,2,3-tribromoindene. rsc.org Photochemical bromination of indan-1-one derivatives has been shown to produce a mixture of products, including dibromo-inden-1-ones and dibromo-indan-1-ones. tubitak.gov.trtubitak.gov.tr The bromination of substituted indan-1-ones can lead to mono-, di-, and tribrominated compounds in high yields. tubitak.gov.trtubitak.gov.tr High-temperature bromination of octahydro-1H-indene results in the formation of tetrabromides. semanticscholar.org These brominated indanes are valuable intermediates for further synthetic transformations.
Cyanation of the indane scaffold can be achieved through various methods. Palladium-catalyzed cyanation of indoles using acetonitrile (B52724) as the cyanide source offers a direct C-H functionalization approach. rsc.org Another method involves the palladium-catalyzed coupling of 2-allylphenyl triflates with alkyl nitriles to synthesize 2-cyanomethyl indane derivatives. nih.gov The use of a preformed BrettPhosPd(allyl)(Cl) precatalyst was found to be crucial for the success of these reactions. nih.gov While direct cyanation of the indane-1,3-dione aromatic ring has not been extensively reported, functionalization at the methylene (B1212753) group via a Knoevenagel reaction with malononitrile (B47326) is a well-established method to introduce cyano-containing moieties. nih.govencyclopedia.pub
A summary of these functionalization reactions is provided below:
| Functionalization | Substrate | Reagent(s) | Product(s) | Ref. |
| Bromination | Indane | N-Bromosuccinimide | 1,3,3-Tribromoindene, 1,2,3-Tribromoindene | rsc.org |
| Photobromination | Indan-1-one | Bromine, CCl4, hv | Dibromo-inden-1-ones, Dibromo-indan-1-ones | tubitak.gov.trtubitak.gov.tr |
| Cyanation | 2-Allylphenyl triflates | Alkyl nitriles, Pd catalyst | 2-Cyanomethyl indanes | nih.gov |
| Knoevenagel Condensation | Indane-1,3-dione | Malononitrile, Base | (3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | nih.govencyclopedia.pub |
Wittig Reactions and Subsequent Transformations
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. mdpi.com In the context of indane synthesis, intramolecular Wittig reactions are particularly useful for ring closure. ajol.info For example, stabilized phosphorus ylides can react with indane-1,2,3-trione to form an intermediate that undergoes an intramolecular Wittig reaction to yield 2H-indeno[2,1-b]furan derivatives. ajol.info
The ylides for these reactions can be generated from vinylphosphonium salts. beilstein-journals.org The addition of a nucleophile to a vinylphosphonium salt generates a phosphorus ylide, which can then undergo an intramolecular Wittig reaction to form a carbocyclic or heterocyclic ring. beilstein-journals.org This strategy provides a general method for the synthesis of various ring systems, including those related to the indane core.
Hydroboration-Oxidation Sequences
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. iitk.ac.inmasterorganicchemistry.com This method is highly valuable for the synthesis of specific alcohol isomers that are not accessible through direct hydration.
In the synthesis of indane diols, the hydroboration-oxidation of indene derivatives is a key step. For example, the hydroboration of 2-methylene-2,3-dihydro-1H-indene followed by oxidation yields (2,3-dihydro-1H-inden-2-yl)methanol. thieme-connect.com The choice of borane (B79455) reagent is critical for achieving high selectivity, especially in molecules with multiple double bonds. d-nb.info Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are often used to selectively react with terminal double bonds over internal ones. d-nb.info The resulting organoborane is then oxidized, typically with hydrogen peroxide and a base, to afford the corresponding alcohol with retention of stereochemistry. masterorganicchemistry.com This sequence allows for the controlled introduction of a hydroxyl group at a specific position on the indane cyclopentene (B43876) ring, which is a crucial step towards the synthesis of diols like this compound.
| Alkene Substrate | Reagent(s) | Product | Ref. |
| 2-Methylene-2,3-dihydro-1H-indene | 1. Hydroboration 2. Oxidation | (2,3-Dihydro-1H-inden-2-yl)methanol | thieme-connect.com |
| Terminal Alkenes (general) | 1. 9-BBN 2. H2O2, NaOH | Anti-Markovnikov Alcohol | d-nb.info |
Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed, Cu-catalyzed)
Transition metal-catalyzed reactions are indispensable tools for the synthesis and functionalization of the indane scaffold.
Palladium-catalyzed reactions are widely employed. For instance, the synthesis of 2-cyanomethyl indane derivatives can be achieved through Pd-catalyzed cross-coupling of enolate nucleophiles with 2-allylphenyl triflates. nih.gov Another approach involves the Pd-catalyzed direct C3-cyanation of indoles, which can be considered as structural analogues, using acetonitrile as the cyanide source. rsc.org Furthermore, Pd-catalyzed cascade reactions of o-alkynylbenzylidene ketones have been reported for indane synthesis. researchgate.net
Copper-catalyzed reactions also play a significant role. A notable example is the Cu-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde to form 3-hydroxy-2,3-dihydro-1H-inden-1-one, a key precursor to indane-1,3-dione and ultimately to diol derivatives. acs.org This reaction proceeds in good yield and provides a straightforward route to this important intermediate. acs.org
Other transition metals like cobalt have also been utilized. Cobalt-catalyzed C-H activation and [3+2] annulation with allenes offer a diastereoselective pathway to indane derivatives. bohrium.com
The following table summarizes some key transition metal-catalyzed reactions for indane synthesis:
| Metal Catalyst | Reaction Type | Reactants | Product | Ref. |
| Palladium | Cross-coupling | 2-Allylphenyl triflates, Alkyl nitriles | 2-Cyanomethyl indanes | nih.gov |
| Palladium | C-H Cyanation | Indoles, Acetonitrile | 3-Cyanoindoles | rsc.org |
| Copper | Intramolecular Annulation | 2-Ethynylbenzaldehyde | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | acs.org |
| Cobalt | C-H Activation/[3+2] Annulation | Aryl hydrazones, Allenes | Indane derivatives | bohrium.com |
Retrosynthetic Analysis for this compound Scaffolds
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound by breaking them down into simpler, commercially available starting materials.
A plausible retrosynthetic pathway for this compound would involve disconnecting the hydroxyl groups. The diol functionality could be installed from a precursor containing a double bond and a carbonyl group, or from a dione.
One potential disconnection leads back to a functionalized indanone, such as 5-hydroxy-2,3-dihydro-1H-inden-1-one. The hydroxyl group at the 2-position could be introduced via reduction of the ketone at the 1-position, followed by introduction of the second hydroxyl group. Another route could involve the hydroboration-oxidation of an appropriately substituted indene.
A key intermediate in many syntheses of functionalized indanes is indane-1,3-dione. nih.govresearchgate.net This can be synthesized from phthalic anhydride and diethyl malonate or ethyl acetoacetate. nih.gov From indane-1,3-dione, a series of reductions and functional group interconversions can lead to the target diol. For example, reduction of one ketone would give a hydroxy-indanone, which could then be further manipulated.
Another retrosynthetic approach involves the construction of the indane ring itself. An intramolecular Friedel-Crafts reaction of a substituted phenylpropionic acid is a classic method for forming the five-membered ring of the indane system. vulcanchem.com For this compound, this would require a suitably substituted precursor like 3-(4-hydroxyphenyl)propanoic acid, with subsequent functionalization of the cyclopentane (B165970) ring.
Transition metal-catalyzed cyclizations also offer powerful retrosynthetic disconnections. For instance, a Pd-catalyzed intramolecular C-H activation/cyclization could construct the indane ring from an open-chain precursor.
Functional group interconversion: Starting from a pre-existing indane core, such as indane or indanone, and introducing the hydroxyl groups.
Ring construction: Building the indane skeleton via intramolecular reactions like Friedel-Crafts acylation or transition metal-catalyzed cyclizations.
Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Indene 2,5 Diol
Reactions Involving the Hydroxyl Groups
The hydroxyl groups at positions 2 and 5 are primary sites for chemical modification in 2,3-dihydro-1H-indene-2,5-diol. These functional groups can undergo typical alcohol reactions, such as oxidation, etherification, and esterification.
Oxidation: The secondary alcohol at the C-2 position and the phenolic hydroxyl group at the C-5 position can be oxidized under various conditions. For instance, oxidation of similar dihydroindene diols can yield ketone or aldehyde functionalities. researchgate.net The oxidation of the secondary alcohol in the cyclopentane (B165970) ring would lead to the formation of a ketone, specifically 5-hydroxy-2,3-dihydro-1H-inden-2-one. Further oxidation could potentially lead to the corresponding indan-dione. The specific oxidizing agent used would determine the extent of the oxidation. For example, stronger oxidizing agents might also affect the aromatic hydroxyl group.
Etherification and Esterification: The hydroxyl groups can be converted into ethers or esters through reactions with alkyl halides or acyl chlorides/anhydrides, respectively. These reactions are fundamental in modifying the polarity and steric properties of the molecule. For example, esterification can be achieved by reacting the diol with an acyl chloride or anhydride (B1165640) in the presence of a base.
A representative reaction is the esterification to form a diacetate derivative:
Reactants: this compound, Acetic Anhydride, Pyridine (as catalyst and base)
Product: 2,3-dihydro-1H-indene-2,5-diyl diacetate
Significance: This transformation is useful for protecting the hydroxyl groups during subsequent reactions on other parts of the molecule.
Reactivity of the Dihydro-1H-indene Aromatic Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group at the C-5 position and the alkyl portion of the fused ring system. masterorganicchemistry.com The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this specific molecule, the positions ortho (C-4 and C-6) and para (C-7) to the C-5 hydroxyl group are the most likely sites for substitution.
Electrophilic Aromatic Substitution Reactions:
| Reaction Type | Reagents | Potential Products | Directing Influence |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,3-dihydro-1H-indene-2,5-diol, 6-Nitro-2,3-dihydro-1H-indene-2,5-diol | The -OH group is a strong ortho, para-director. masterorganicchemistry.com |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-2,3-dihydro-1H-indene-2,5-diol, 6-Bromo-2,3-dihydro-1H-indene-2,5-diol | The -OH group activates the ring for halogenation. mnstate.edu |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-2,3-dihydro-1H-indene-2,5-diol, 6-Alkyl-2,3-dihydro-1H-indene-2,5-diol | Prone to polyalkylation and rearrangements. mnstate.edu |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 4-Acyl-2,3-dihydro-1H-indene-2,5-diol, 6-Acyl-2,3-dihydro-1H-indene-2,5-diol | The product is deactivated, preventing further acylation. |
The regioselectivity of these reactions will be influenced by the steric hindrance imposed by the indane structure and the other substituents.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene ring of this compound is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups or the use of highly activated substrates, such as perfluorinated arenes. znaturforsch.com To make the aromatic ring susceptible to nucleophilic attack, the hydroxyl group would likely need to be converted into a good leaving group.
Transformations of the Indane Carbocyclic Moiety
The five-membered carbocyclic ring of the indane system can also undergo specific transformations, such as dehydrogenation or ring-opening reactions, although the latter often requires more forcing conditions.
Dehydrogenation: The dihydro-1H-indene structure can be dehydrogenated to the corresponding indene (B144670) derivative. For example, enzymatic reactions using naphthalene (B1677914) dioxygenase have been shown to catalyze the desaturation of indan (B1671822) to indene. asm.org Chemical methods for dehydrogenation can also be employed, often using catalysts at elevated temperatures. This would introduce a double bond into the five-membered ring, leading to the formation of an indenol.
Ring Opening: Ring-opening reactions of the indane nucleus are less common but can occur under specific conditions, such as in domino reactions or rearrangements catalyzed by strong acids. researchgate.netresearchgate.net These transformations can lead to the formation of substituted alkylbenzenes. For example, acid-catalyzed rearrangements of related arylpentanols can lead to the formation of dihydro-1H-indene derivatives, and under certain conditions, ring-opened products might be observed. researchgate.net
Mechanistic Pathways of Key Synthetic Reactions
The mechanisms of reactions involving this compound are analogous to well-established organic reaction mechanisms.
Mechanism of Electrophilic Aromatic Substitution: The electrophilic substitution on the aromatic ring proceeds via the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The electron-donating hydroxyl group at C-5 stabilizes the positive charge in the arenium ion, particularly when the electrophile attacks the ortho or para positions, thus accelerating the reaction at these sites. masterorganicchemistry.com
Mechanism of Oxidation (related systems): The oxidation of secondary alcohols, such as the one at C-2, can proceed through various mechanisms depending on the oxidant. For instance, with chromate-based reagents, the reaction likely involves the formation of a chromate (B82759) ester followed by an E2-like elimination of the alpha-proton. The Baeyer-Villiger oxidation of cyclic ketones, which could be formed from the initial oxidation of the diol, involves the migration of a carbon atom to an oxygen atom in a peroxy intermediate, leading to the formation of a lactone. beilstein-journals.org
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity: As discussed, electrophilic substitution on the aromatic ring is highly regioselective, directed by the activating C-5 hydroxyl group. masterorganicchemistry.com In reactions involving the two different hydroxyl groups, regioselectivity can be achieved by exploiting the different reactivity of the phenolic hydroxyl versus the secondary alcohol. For instance, the phenolic hydroxyl is more acidic and can be selectively deprotonated under milder basic conditions, allowing for selective etherification or esterification at the C-5 position.
Stereoselectivity: The this compound molecule possesses a chiral center at the C-2 position. Reactions that create a new stereocenter or modify the existing one can proceed with varying degrees of stereoselectivity. For instance, the reduction of a 5-hydroxy-2,3-dihydro-1H-inden-2-one precursor to the diol can lead to either the cis or trans diastereomer with respect to the substituents on the five-membered ring, depending on the reducing agent and reaction conditions. Enzymatic reactions are particularly noted for their high stereoselectivity. For example, the bioconversion of indene by certain microorganisms can produce indandiols with high enantiomeric excess. researchgate.net Similarly, the photooxygenation of related tetrahydroindene systems shows that the geometry of the allylic hydrogen atoms plays a crucial role in determining the stereochemical outcome of the reaction. metu.edu.tr
Theoretical and Computational Studies of 2,3 Dihydro 1h Indene 2,5 Diol
Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. osu.edu It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like 2,3-dihydro-1H-indene-2,5-diol, this also involves conformational analysis to identify the various low-energy shapes (conformers) it can adopt. The five-membered ring of the indene (B144670) system can adopt different puckered conformations, such as an envelope or twist form. researchgate.net The orientation of the two hydroxyl groups also contributes to the conformational landscape.
Computational methods, such as those employing the B3LYP functional with basis sets like 6-31+G(d,p), are used to optimize the geometry of these conformers. researchgate.net The relative energies of these conformers are then calculated to determine their populations at a given temperature. For instance, in related indane derivatives, different conformers can have energy differences of a few kcal/mol, influencing which shape is most prevalent. longdom.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding a molecule's electronic properties and reactivity. rsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. longdom.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.net A smaller gap suggests that the molecule is more easily excitable, more polarizable, and generally more reactive. nih.gov For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π* anti-bonding orbital. The energy gap for similar phenolic compounds is often in the range of 4-6 eV. longdom.orgresearchgate.net DFT calculations, often using the B3LYP functional, can accurately predict these orbital energies and the resulting gap. researchgate.netchinesechemsoc.org
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Indene Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.77 |
| LUMO | -3.89 |
| HOMO-LUMO Gap | 1.88 |
Note: Data is illustrative and based on a related indene derivative. chinesechemsoc.org Actual values for this compound would require specific calculations.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. acs.org These descriptors provide a more nuanced understanding of a molecule's stability and reaction tendencies.
Ionization Potential (IP): The energy required to remove an electron, approximated as -EHOMO.
Electron Affinity (EA): The energy released when an electron is added, approximated as -ELUMO.
Electronegativity (χ): The tendency to attract electrons, calculated as (IP + EA) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Chemical Softness (S): The reciprocal of chemical hardness (1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).
These descriptors, derived from DFT calculations, help in predicting how this compound might interact with other chemical species. rsc.org
Table 2: Calculated Global Reactivity Descriptors for a Related Chromophore
| Descriptor | Value (eV) |
| Ionization Potential (IP) | 5.612 |
| Electron Affinity (EA) | 3.444 |
| Electronegativity (χ) | 4.528 |
| Chemical Hardness (η) | 1.084 |
| Chemical Softness (S) | 0.923 |
| Electrophilicity Index (ω) | 9.429 |
Note: Data is illustrative and based on a related chromophore system. rsc.org Actual values for this compound would require specific calculations.
Thermodynamic Parameters and Stability Analysis
DFT calculations can also be used to predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. science.gov By performing vibrational frequency calculations on the optimized geometry, these parameters can be determined at different temperatures. This information is valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Circular Dichroism (ECD) Calculations
For chiral molecules, which exist as non-superimposable mirror images (enantiomers), Electronic Circular Dichroism (ECD) spectroscopy is a critical technique for determining their absolute configuration. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for calculating theoretical ECD spectra. researchgate.net
The process involves first performing a conformational analysis to identify all significant low-energy conformers. Then, for each conformer, the ECD spectrum is calculated using TD-DFT, often with a functional like B3LYP and a suitable basis set. researchgate.net The final theoretical ECD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. mdpi.com This approach has been successfully applied to determine the stereochemistry of natural products containing similar structural motifs. researchgate.net
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, interactions with solvent molecules, and other dynamic processes.
Computational Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound, even when experimental data is scarce. These predictions are often based on quantum mechanical calculations, such as Density Functional Theory (DFT), which can elucidate the electronic structure of a molecule.
Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for these predictions. acs.org A higher HOMO energy suggests a stronger tendency to donate electrons, while a lower LUMO energy indicates a better ability to accept electrons. acs.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally corresponds to a more reactive, or "softer," molecule. acs.org
For related indene structures, computational methods have been successfully used to rationalize reaction outcomes. For instance, DFT calculations at the B3LYP/6-31G* level have been employed to study the endo-exo selectivity in Diels-Alder reactions of similar bicyclic systems, demonstrating that theoretical data can accurately reproduce experimental reaction rates and diastereoisomer ratios. researchgate.net Such studies often consider factors like reactant deformation and solvation effects to explain selectivity. researchgate.net
While specific DFT studies detailing the global reactivity parameters for this compound are not widely published, predictive data for its properties are available from computational databases. For example, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated using methods like CCSbase. uni.lu These values are important for analytical techniques such as ion mobility-mass spectrometry.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 151.07536 | 128.5 |
| [M+Na]+ | 173.05730 | 137.3 |
| [M-H]- | 149.06080 | 130.9 |
| [M+NH4]+ | 168.10190 | 151.6 |
| [M+K]+ | 189.03124 | 134.1 |
| [M+H-H2O]+ | 133.06534 | 124.3 |
Data sourced from PubChemLite. uni.lu
Pharmacophore Modeling and Ligand Design Principles from a Structural Perspective
The 2,3-dihydro-1H-indene (indane) scaffold is a key structural motif in medicinal chemistry, and its derivatives have been the focus of pharmacophore modeling and ligand design studies. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.
Research on related structures provides significant insight into ligand design principles applicable to this compound. For example, a pharmacophore model based on 2-((4-benzylcyclohexyl) methyl)-2,3-dihydro-1H-indene-5,6-diol has been proposed for synthesizing potential lead molecules targeting acetylcholinesterase. researchgate.netmedcraveonline.com This highlights the potential of the dihydroxylated indane core to serve as a foundational structure for generating new active compounds by modifying side chains attached to the core. researchgate.net
Structure-activity relationship (SAR) studies on derivatives of the 2,3-dihydro-1H-indene core are crucial for rational ligand design. In one such study focusing on tubulin polymerization inhibitors, the importance of the core structure was systematically investigated. nih.gov A series of compounds with a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core were synthesized and evaluated. nih.gov The results demonstrated that modifications to this core significantly impacted antiproliferative activity. nih.gov
Table 2: Illustrative Structure-Activity Relationships of 2,3-Dihydro-1H-indene Derivatives
| Compound Modification | Core Structure | Effect on Antiproliferative Activity |
|---|---|---|
| Change from trimethoxy to dimethoxy | 2,3-dihydro-1H-indene | ~7-fold decrease |
| Change from trimethoxy to 4-hydroxy-3-methoxyphenyl | 2,3-dihydro-1H-indene | ~15-fold decrease |
| Introduction of oxygen into the linker | 2,3-dihydro-1H-indene | Significant decrease |
| Introduction of a carbonyl group into the linker | 2,3-dihydro-1H-indene | Significant decrease |
Findings based on SAR studies of tubulin polymerization inhibitors. nih.gov
These findings underscore a key principle in ligand design: the integrity and substitution pattern of the 2,3-dihydro-1H-indene ring system are critical for biological activity. nih.gov Even seemingly minor changes to the core or the linker connecting it to other parts of the molecule can lead to a substantial loss of potency. Therefore, from a structural perspective, the this compound moiety serves as a rigid scaffold that positions key functional groups (the hydroxyls) for specific interactions with a target receptor. The design of new ligands would involve maintaining this core while exploring modifications at other positions to optimize binding affinity and other pharmacological properties.
Spectroscopic and Advanced Analytical Characterization of 2,3 Dihydro 1h Indene 2,5 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,3-dihydro-1H-indene-2,5-diol, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques to unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. Their splitting patterns (e.g., doublets, singlets) would depend on their substitution pattern. The protons of the five-membered ring, including those on the carbon atoms bearing the hydroxyl groups and the methylene (B1212753) protons, would resonate in the upfield region. The chemical shifts and multiplicities of these signals would provide crucial information about their connectivity and the stereochemical arrangement of the diol. The protons of the hydroxyl groups would appear as broad singlets, the chemical shift of which can be dependent on solvent and concentration.
No experimental ¹H NMR data for this compound was found in the searched literature.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all unique carbon atoms in the molecule. The aromatic carbons would resonate in the range of approximately 110-150 ppm. The carbons attached to the hydroxyl groups (C-2 and C-5) would be expected to appear in the range of 60-80 ppm. The remaining aliphatic carbons of the five-membered ring would have chemical shifts in the upfield region.
No experimental ¹³C NMR data for this compound was found in the searched literature.
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)
Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of complex molecular structures.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the entire carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry of the substituents on the five-membered ring.
No experimental 2D NMR data for this compound was found in the searched literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The spectrum would also contain characteristic peaks in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and C-C bond vibrations within the indane skeleton.
No experimental IR spectroscopy data for this compound was found in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₀O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. Predicted mass spectral data from computational tools is available, but experimental data is crucial for confirmation. uni.lu
No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound was found in the searched literature.
Electrospray Ionization (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated or adducted with a cation, allowing for the determination of its molecular weight with high accuracy.
Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase. For this compound (C9H10O2, monoisotopic mass: 150.06808 Da), the predicted CCS values for various adducts have been calculated, offering a basis for its identification in complex mixtures. uni.lu
Table 1: Predicted ESI-MS Adducts and Collision Cross-Section (CCS) Values for this compound uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 151.07536 | 128.5 |
| [M+Na]⁺ | 173.05730 | 137.3 |
| [M-H]⁻ | 149.06080 | 130.9 |
| [M+NH₄]⁺ | 168.10190 | 151.6 |
| [M+K]⁺ | 189.03124 | 134.1 |
| [M+H-H₂O]⁺ | 133.06534 | 124.3 |
| [M+HCOO]⁻ | 195.06628 | 149.7 |
| [M+CH₃COO]⁻ | 209.08193 | 170.1 |
| [M+Na-2H]⁻ | 171.04275 | 134.3 |
| [M]⁺ | 150.06753 | 126.5 |
| [M]⁻ | 150.06863 | 126.5 |
This data is based on theoretical predictions and provides a reference for experimental analysis.
Electron Ionization (EI-MS)
Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. While this can make it difficult to observe the molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
Fast Atom Bombardment (FAB-MS)
Fast Atom Bombardment (FAB-MS) is another soft ionization technique that is suitable for polar and thermally unstable compounds. In FAB-MS, the sample is dissolved in a non-volatile matrix and bombarded with a high-energy beam of atoms. This method often produces protonated or deprotonated molecular ions, providing clear molecular weight information.
While specific FAB-MS data for this compound was not found, studies on similar compounds demonstrate its utility. For example, FAB-MS has been used to characterize diol adducts in related chemical studies. arkat-usa.org In the analysis of other complex organic molecules, FAB-MS has been instrumental in determining molecular weights and providing structural clues through controlled fragmentation. genome-mining.cn
Tandem Mass Spectrometry (MSⁿ) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MSⁿ) is a powerful technique for elucidating the fragmentation pathways of ions. By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), a series of product ions are generated, revealing detailed structural information.
A study on polyphenol compounds from Parthenocissus laetevirens using HPLC/(-)ESI-MSⁿ identified characteristic fragments for compounds possessing a 2,3-dihydro-1H-indene-4,6-diol moiety. nih.govresearchgate.net A key fragment observed was at m/z 68, corresponding to the loss of a C₃O₂ unit, which is indicative of the diol structure on the indene (B144670) ring. nih.govresearchgate.net Another significant fragment at m/z 42 (C₂H₂O) was associated with the resorcinol (B1680541) ring present in some of the analyzed polyphenols. nih.govresearchgate.net This approach demonstrates how specific fragmentation patterns in MSⁿ can be used to identify structural motifs within a larger molecule.
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MSⁿ)
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MSⁿ) offers ultra-high resolution and mass accuracy, making it an invaluable tool for determining the elemental composition of ions and for detailed structural analysis. The high resolving power allows for the differentiation of ions with very similar mass-to-charge ratios.
X-ray Crystallography for Absolute and Relative Configuration Assignment
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about both the relative and absolute configuration of chiral centers.
For a related compound, 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol, X-ray diffraction studies established its structure and the relative configuration of its chiral centers as 1S and 2S. scirp.orgscirp.org The analysis revealed that the two hydroxyl groups adopt an anti-conformation. scirp.orgscirp.org This type of detailed structural information is crucial for understanding the stereochemistry of indene diols. The absolute configuration is often determined by referencing a known stereocenter or through the analysis of anomalous dispersion effects. scirp.orgrsc.org
Table 2: Crystallographic Data for a Related Indene Diol Derivative scirp.orgscirp.org
| Parameter | Value |
| Compound Name | 2-(naphthalen-2-ylmethyl)-2,3-dihydro-1H-indene-1,2-diol |
| Molecular Formula | C₂₀H₁₈O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.2177 (6) |
| b (Å) | 13.903 (2) |
| c (Å) | 21.121 (2) |
| Z (molecules/unit cell) | 4 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD))
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the spatial arrangement of chromophores within a molecule.
The absolute configuration of chiral compounds can be assigned by comparing experimental ECD spectra with those calculated for different stereoisomers using quantum chemical methods. sun.ac.za For instance, the absolute configuration of enantiopure β-hydroxy sulfoxides derived from arenes was determined using a combination of X-ray crystallography and ECD spectroscopy. rsc.org Theoretical ECD spectra calculated for different diastereoisomers can be matched with experimental spectra to confirm the absolute configuration of the molecule . researchgate.net This approach is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.
Electrochemical Analysis (e.g., Cyclic Voltammetry)
Electrochemical analysis, particularly cyclic voltammetry (CV), serves as a valuable technique for investigating the redox properties of electroactive molecules. wikipedia.orgals-japan.com For this compound, the dihydroxy functionality on the aromatic ring constitutes the electroactive center, making it amenable to electrochemical study. The hydroxyl groups, being electron-donating, are susceptible to oxidation.
Cyclic voltammetry involves applying a linearly sweeping potential to an electrode immersed in a solution of the analyte and measuring the resulting current. ossila.com This potential sweep is then reversed, providing information on both the oxidation and reduction processes of the analyte. wikipedia.org The resulting plot of current versus potential is known as a cyclic voltammogram, which typically shows characteristic peaks corresponding to the redox events. palmsens.com
For this compound, an anodic peak would be expected, corresponding to the oxidation of the hydroquinone-like moiety to a quinone-like species. The potential at which this peak occurs provides thermodynamic information about the oxidation process. By varying the scan rate, it is possible to gain insights into the kinetics of the electron transfer and the stability of the oxidized product. als-japan.com Studies on other dihydroxybenzene compounds show that techniques like CV can be used to develop sensitive analytical methods for their determination. elsevier.com The electrochemical synthesis of related dihydroxy-biindan-dione derivatives has been developed, highlighting the relevance of electrochemical methods for this class of compounds. rsc.org
The experimental setup for analyzing this compound would typically involve a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all placed in an electrochemical cell containing the analyte dissolved in a suitable solvent with a supporting electrolyte. ossila.com
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental tool for the separation, purification, and identification of individual components from a mixture. For a compound like this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are highly applicable due to the polarity conferred by the two hydroxyl groups.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile compounds in a mixture. Given the polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727).
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds, like the diol, will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar impurities would be retained longer. Detection is commonly achieved using a UV detector, as the benzene ring in the indene structure is a strong chromophore.
Research on related polyphenolic compounds has successfully utilized HPLC coupled with mass spectrometry (HPLC-MS) for structural identification. nih.gov Specifically, a method was established for analyzing compounds possessing a 2,3-dihydro-1H-indene-4,6-diol moiety, a close structural isomer of the title compound. nih.gov HPLC has also been employed to determine the purity and retention time of various substituted indane diols and related structures. mdpi.comambeed.com
Below is a table representing a typical set of conditions for the HPLC analysis of an indane diol.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient (e.g., 25 °C) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds by comparison with standards, and determining the purity of a substance. umass.edulibretexts.org
The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on an inert plate (e.g., glass or aluminum). researchgate.net For a polar compound like this compound, silica gel is an appropriate stationary phase. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). The mobile phase ascends the plate via capillary action, and separation occurs based on the compound's differential affinity for the stationary and mobile phases. umass.edu
The position of the compound on the developed plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. researchgate.net The Rf value is dependent on the specific TLC system (stationary phase, mobile phase, temperature). Visualization of the spots is often achieved using a UV lamp, as the aromatic ring will quench the fluorescence of the indicator-impregnated TLC plate, or by staining with a reagent like iodine vapor. umass.eduvividsf.com
The table below shows a representative TLC system for separating polar compounds.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Application | Sample dissolved in a volatile solvent (e.g., Methanol) and spotted with a capillary tube |
| Development | In a closed chamber saturated with mobile phase vapor |
| Visualization | UV light (254 nm) |
Role and Applications of 2,3 Dihydro 1h Indene 2,5 Diol in Chemical Research
2,3-Dihydro-1H-indene-2,5-diol as a Key Synthetic Intermediate and Building Block
The 2,3-dihydro-1H-indene framework serves as a valuable building block in organic synthesis, providing a rigid scaffold that can be strategically functionalized. vulcanchem.com For instance, derivatives of 2,3-dihydro-1H-inden-1-one can be synthesized and subsequently reduced to the corresponding diols. A general procedure for the synthesis of 2,3-dihydro-1H-indene-1,3-diol involves the reduction of 3-hydroxy-2,3-dihydro-1H-inden-1-one with sodium borohydride (B1222165) in methanol (B129727). acs.org This highlights the accessibility of dihydro-1H-indene diols from readily available starting materials.
Furthermore, the 2,3-dihydro-1H-indene core is utilized in the construction of more complex molecules. For example, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a key intermediate for creating intricate molecular structures, offering a pre-formed indene (B144670) scaffold that simplifies synthetic routes towards potential drug candidates and molecular probes. vulcanchem.com The diol functionality in compounds like 2,3-dihydro-1H-indene-1,2-diol allows for further chemical modifications, such as nucleophilic substitutions, making them versatile intermediates in medicinal chemistry and materials science. cymitquimica.com
Development of Dihydro-1H-indene Scaffolds in Chemical Probe Design
The dihydro-1H-indene scaffold has been explored in the design of chemical probes to investigate biological processes. vulcanchem.com Chemical probes are small molecules designed to interact with specific biological targets, and the rigid conformation of the dihydro-1H-indene core can enhance binding affinity and selectivity. smolecule.com
Structure-activity relationship (SAR) studies on dihydro-1H-indene derivatives have revealed the importance of the core structure and its substituents for biological activity. In a study on novel tubulin polymerization inhibitors, a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives were synthesized and evaluated. nih.govtandfonline.com The results demonstrated that modifications to the dihydro-1H-indene core significantly impacted their antiproliferative activities. nih.govtandfonline.com For instance, changing the trimethoxy substitution to a dimethoxy or a 4-hydroxy-3-methoxyphenyl group led to a notable decrease in activity against K562 cancer cell lines, emphasizing the critical role of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core for potent inhibition. nih.govtandfonline.com
| Compound/Modification | Effect on Antiproliferative Activity (K562 cells) | Reference |
| Change from trimethoxy (12d) to dimethoxy (15a) | ~7-fold decrease | nih.govtandfonline.com |
| Change from trimethoxy (12d) to 4-hydroxy-3-methoxyphenyl (15b) | ~15-fold decrease | nih.govtandfonline.com |
| Introduction of an oxygen (15c) or carbonyl group (15d) into the linker | Significant decrease | nih.govtandfonline.com |
These findings underscore the importance of the specific substitution pattern on the dihydro-1H-indene scaffold for achieving desired biological effects. nih.govtandfonline.com
The constrained bicyclic nature of the dihydro-1H-indene scaffold is a key feature in the design of pharmacologically active molecules. smolecule.comvulcanchem.com This conformational rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. For example, (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a chiral compound whose constrained structure mimics natural amino acid side chains, which enhances its binding to target proteins. smolecule.com This principle is applied in the design of peptidomimetics and protease inhibitors. smolecule.com The introduction of bridges to create even more rigid structures, such as in 5,6-ethano-bridged derivatives of certain dopamine (B1211576) receptor agonists, further reduces conformational mobility, which can be crucial for specific biological interactions. researchgate.net
Structure-Activity Relationship (SAR) Studies on Core Modifications
Occurrence and Isolation of Related Dihydro-1H-indene Diols in Natural Products
Dihydro-1H-indene diols and related structures are found in various natural products. researchgate.net For example, 1,2-diols are common motifs in natural compounds like carbohydrates and polyketides. scirp.orgscirp.org A specific example of a complex natural product containing a dihydro-1H-indene-diol core is (1R,2S,3R)-2-(3,5-dihydroxyphenyl)-1-[(R)-ethoxy(4-hydroxyphenyl)methyl]-3-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol, which has been identified in Cissus quadrangularis. naturalproducts.net The indene nucleus itself is a structural motif present in several natural products of biological relevance. researchgate.netscience.gov
Derivatization Strategies for Enhancing Molecular Complexity
The dihydro-1H-indene diol framework can be derivatized through various chemical reactions to enhance molecular complexity and explore a wider chemical space. The hydroxyl groups can be modified, for instance, through reactions like O-benzylhydroxylamine derivatization, which has been used to create potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). vulcanchem.com Furthermore, the indene core itself can be functionalized. For example, 2,3-dihydro-1H-indene-5-sulfonyl chloride can be prepared through chlorosulfonation, providing a reactive handle for further modifications. The synthesis of various substituted indane-2-carboxaldehydes from indan-2-ylmethanol demonstrates another route for derivatization. researchgate.net These strategies allow for the systematic modification of the dihydro-1H-indene scaffold to optimize its properties for specific applications in chemical and biological research. vulcanchem.com
Future Research Directions and Emerging Paradigms
Novel Synthetic Approaches to 2,3-Dihydro-1H-indene-2,5-diol and its Analogues
The development of efficient and versatile synthetic routes is paramount for the continued investigation of this compound and its analogues. Current methodologies often involve multi-step procedures, and future research will likely focus on more streamlined and atom-economical approaches.
One promising avenue is the application of modern catalytic systems. For instance, nickel-catalyzed carboannulation reactions have been successfully employed for the synthesis of indanes from o-bromobenzyl zinc bromide and various alkynes or alkenes. organic-chemistry.org The extension of such methods to precursors bearing hydroxyl functionalities could provide a direct route to this compound. Similarly, palladium-catalyzed intramolecular C-H alkylation of arenes presents a powerful tool for constructing the indane core and could be adapted for the synthesis of diol derivatives. organic-chemistry.org
Furthermore, the synthesis of analogues with diverse substitution patterns is crucial for exploring structure-activity relationships. Methodologies like the Knoevenagel condensation, used for functionalizing indane-1,3-diones, could be adapted to introduce a variety of substituents onto the 2,3-dihydro-1H-indene scaffold. mdpi.comnih.gov The development of regioselective functionalization techniques will be key to accessing specific isomers of substituted 2,3-dihydro-1H-indene-2,5-diols.
Recent advancements in the synthesis of related indane derivatives, such as the preparation of 2,3-dihydro-1H-indene-1-methanamines from 4-nitro-3-phenylbutanoic acid, highlight the potential for developing efficient, multi-step syntheses with mild conditions. researchgate.net Adapting such strategies to incorporate hydroxyl groups at the 2 and 5 positions is a logical next step.
| Precursor/Reagent | Catalytic System/Method | Product Type | Potential for this compound Synthesis |
| o-Bromobenzyl zinc bromide and alkynes/alkenes | Nickel-catalyzed carboannulation | Indanes | High, with appropriately functionalized starting materials. organic-chemistry.org |
| Unsaturated aryl iodides | Palladium-catalyzed carbonylative cyclization | Indanones | Indirect, requiring subsequent reduction and hydroxylation. organic-chemistry.org |
| 2-Alkyl-1-ethynylbenzene derivatives | Ruthenium-catalyzed cyclization | 1H-Indenes and 1-Indanones | Indirect, would need further modification. organic-chemistry.org |
| Arylpropionic acids | Niobium pentachloride-induced Friedel-Crafts | 1-Indanones | Indirect, requiring reduction and hydroxylation steps. beilstein-journals.org |
| 4-Nitro-3-phenylbutanoic acid derivatives | Multi-step synthesis | 2,3-Dihydro-1H-indene-1-methanamines | High, by adapting the functional group transformations. researchgate.net |
Advanced Mechanistic Studies on Dihydro-1H-indene Formation and Functionalization
A deeper understanding of the reaction mechanisms governing the formation and functionalization of the 2,3-dihydro-1H-indene scaffold is essential for the rational design of new synthetic methods and the prediction of reaction outcomes.
The formation of the indene (B144670) core can occur through various pathways, including the reactions of phenyl radicals with allene (B1206475) and propyne, or the reaction of the benzyl (B1604629) radical with acetylene. researchgate.netacs.org Theoretical studies focusing on the potential energy surfaces, rate constants, and product branching ratios of these reactions provide valuable insights. researchgate.netacs.org Future research could employ advanced computational methods to model the formation of this compound specifically, considering the influence of the hydroxyl substituents on the reaction mechanism.
Mechanistic investigations into functionalization reactions are also critical. For example, understanding the solvent-controlled regioselective rearrangement of spiroindane-1,3-diones can inform the selective synthesis of different indane derivatives. bohrium.com The use of deuterium-labeled compounds in mechanistic studies has proven effective in elucidating these pathways. bohrium.com Similar isotopic labeling studies could be applied to reactions involving this compound to trace the movement of atoms and intermediates.
Furthermore, the mechanisms of catalyst-controlled reactions, such as the ligand-controlled regioselective migratory insertion in palladium-catalyzed reactions, are of significant interest. beilstein-journals.org Detailed mechanistic studies, combining experimental and computational approaches, will be crucial for optimizing these catalytic systems for the synthesis and functionalization of this compound.
Integration of Computational and Experimental Methodologies in this compound Research
The synergy between computational and experimental approaches is becoming increasingly vital in chemical research. For this compound, this integration can accelerate the discovery of new synthetic routes, predict molecular properties, and guide the design of novel analogues.
Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the outcomes of synthetic reactions and to elucidate reaction mechanisms. beilstein-journals.orgresearchgate.net For instance, DFT calculations have been employed to study the intramolecular radical addition to aniline (B41778) derivatives, a key step in indoline (B122111) synthesis, providing insights that are applicable to indane formation. beilstein-journals.org Such computational studies can help in selecting the most promising reaction conditions and catalysts before extensive experimental work is undertaken. The absolute configurations of complex molecules, including indene derivatives, have been successfully determined using a combination of X-ray diffraction, quantum chemical calculations, and spectroscopic analysis. researchgate.net
In silico screening of virtual libraries of this compound analogues can identify compounds with desired electronic or steric properties. nih.gov This computational pre-screening can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov The integration of computational and experimental workflows, including the use of artificial intelligence and automation, is a powerful strategy for accelerating materials discovery. nih.gov
| Computational Method | Application in this compound Research | Reference |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reaction outcomes, calculation of molecular properties. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |
| Quantum Chemical Calculations | Determination of absolute configurations of complex molecules. researchgate.net | researchgate.net |
| In Silico Screening | Identification of analogues with desired properties from virtual libraries. nih.gov | nih.gov |
| Molecular Modeling | Understanding intermolecular interactions and predicting binding affinities. mdpi.com | mdpi.com |
Exploration of New Chemical Space Based on the this compound Scaffold
The this compound scaffold represents a "privileged structure" that can serve as a foundation for the development of a wide range of new chemical entities with diverse applications. Exploring the chemical space around this core structure is a key direction for future research.
This exploration involves the synthesis of novel derivatives by introducing a variety of functional groups at different positions of the indane ring system. The goal is to create libraries of compounds that can be screened for various biological activities or material properties. syr.edu The development of diversity-oriented synthesis strategies will be crucial for efficiently accessing a broad range of structurally diverse analogues. syr.edu
The concept of "chemical space" is central to this endeavor, which refers to the vast number of possible molecules that could be synthesized. researchgate.netresearchgate.net By systematically modifying the this compound scaffold, researchers can explore previously uncharted regions of chemical space, potentially leading to the discovery of molecules with unprecedented properties. This includes the synthesis of spirocyclic compounds, which are of increasing interest in drug discovery due to their three-dimensional structures. researchgate.netrsc.org
The synthesis of novel heterocyclic systems fused to the indane core is another exciting avenue. For example, the reaction of indane-1,3-diones with various reagents can lead to the formation of spiro tetrahydrothiophenes and bis-thiazoles. mdpi.com Applying similar strategies to this compound could yield a host of new heterocyclic compounds with unique properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
